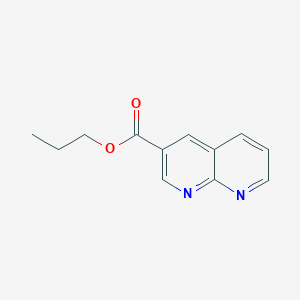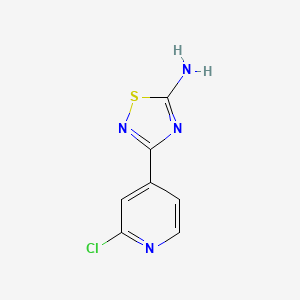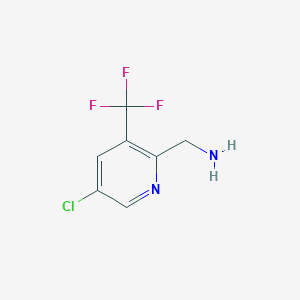
4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine is a heterocyclic compound that features a pyrazine ring substituted with a hydrazine group and a thiomorpholine ring
准备方法
The synthesis of 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine typically involves the reaction of 2-chloropyrazine with thiomorpholine in the presence of a base, followed by the introduction of a hydrazine group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide, leading to the formation of substituted products.
科学研究应用
4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The thiomorpholine ring may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar compounds to 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine include:
4-(3-Hydrazinylpyrazin-2-yl)piperidine: This compound features a piperidine ring instead of a thiomorpholine ring, which may result in different biological activities.
4-(3-Hydrazinylpyrazin-2-yl)morpholine: The morpholine ring in this compound can influence its chemical reactivity and pharmacological properties.
4-(3-Hydrazinylpyrazin-2-yl)thiazole: The thiazole ring provides distinct electronic properties, affecting the compound’s interactions with biological targets.
属性
分子式 |
C8H13N5S |
|---|---|
分子量 |
211.29 g/mol |
IUPAC 名称 |
(3-thiomorpholin-4-ylpyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C8H13N5S/c9-12-7-8(11-2-1-10-7)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,12) |
InChI 键 |
TYTVIIIVLNFWCQ-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCN1C2=NC=CN=C2NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid](/img/structure/B15068661.png)

![6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B15068688.png)




![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)





